Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate
Description
Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with bromine (C6 position), ethoxy (C7 position), chloroacetyl amino (C2 position), and an ethyl carboxylate group (C3 position). This compound is synthesized via alkylation reactions using sodium methylate as a base in a DMF medium with potassium carbonate, as described in methods for thiopyrimidine alkylation . Its structural complexity and functional groups make it a candidate for pharmaceutical and materials science applications, particularly in drug discovery and organic electronics.
Properties
IUPAC Name |
ethyl 6-bromo-2-[(2-chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO4S/c1-3-21-12-9(16)6-5-8-11(15(20)22-4-2)14(23-13(8)12)18-10(19)7-17/h5-6H,3-4,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBSQQKQNJUCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate typically involves multiple steps:
Bromination: The starting material, 2-aminobenzothiophene, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 6-bromo-2-aminobenzothiophene.
Ethoxylation: The brominated product is then ethoxylated using ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to introduce the ethoxy group at the 7-position.
Chloroacetylation: The ethoxylated intermediate is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the chloroacetyl derivative.
Esterification: Finally, the carboxylate group is introduced through esterification with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). For example, the chloroacetyl group can be substituted by nucleophiles like amines or thiols.
Oxidation and Reduction: The benzothiophene ring can be subjected to oxidation reactions to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the benzothiophene core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chloroacetyl group.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines depending on the functional group reduced.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate. Its structural analogs are evaluated for therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique functional groups make it suitable for various industrial applications, including the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Substituent Variations in Benzothiophene Derivatives
The target compound is compared below with two closely related analogs:
Key Observations :
- Positional Isomerism : The CAS 331275-45-7 analog substitutes the C7 position with a chloroacetyloxy group instead of ethoxy, altering its reactivity and solubility. The ethoxy group in the target compound may enhance steric hindrance and reduce electrophilicity compared to the chloroacetyloxy analog .
- Core Structure : The cyclopenta[b]thiophene analog lacks the aromatic benzothiophene ring, which reduces conjugation and may impact photophysical properties .
- Functional Groups: The chloroacetyl amino group in the target compound introduces nucleophilic susceptibility at the amide bond, distinguishing it from the acetylamino group in CAS 331275-45-7 .
Reactivity Trends :
- Electrophilicity : The bromine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethoxy group could hinder such reactivity compared to halogen-only analogs.
- Stability : Chloroacetyl groups are prone to hydrolysis under acidic or basic conditions, necessitating careful handling akin to other chloroacetyl derivatives like chloroacetyl chloride (CAS 79-04-9) .
Physicochemical Properties
- Solubility : The ethoxy group enhances lipophilicity compared to polar substituents like chloroacetyloxy.
- Melting Point : Benzothiophene derivatives generally exhibit higher melting points (>150°C) than cyclopenta[b]thiophenes due to crystallinity from aromatic stacking .
Biological Activity
Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate is a synthetic compound that falls within the class of benzothiophene derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-tubercular, anti-cancer, and antimicrobial properties. This article will explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈BrClN₁O₃S
- Molecular Weight : 426.76 g/mol
Structural Features
The presence of a chloroacetyl group is significant for its biological activity, as it often enhances the reactivity of amines in medicinal chemistry. The ethoxy group contributes to the lipophilicity of the compound, potentially influencing its bioavailability and pharmacokinetics.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiophene derivatives. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines.
Case Study: Breast Cancer Cells (MCF-7)
In a study assessing apoptosis-inducing agents, compounds with a similar structure demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value for these compounds was recorded at approximately 23.2 µM, indicating effective induction of apoptosis and cell cycle arrest at G2/M and S phases .
| Parameter | Control | Compound Treatment |
|---|---|---|
| Early Apoptosis (%) | 3.33 | 8.73 |
| Late Apoptosis (%) | 12.00 | 18.13 |
| G2/M Phase Arrest (%) | 17.23 | 25.56 |
| S Phase Arrest (%) | 16.76 | 23.38 |
Antimicrobial Activity
Benzothiophene derivatives have also been evaluated for their antimicrobial properties. A study indicated that similar compounds displayed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
In Vitro Activity Against Bacteria
The Minimum Inhibitory Concentration (MIC) values for related benzothiophene derivatives were reported as follows:
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound A | 0.32 | Moderate |
| Compound B | 0.08 | Strong |
| Ethyl Derivative | NT | Not Tested |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The chloroacetyl moiety may facilitate interactions with cellular targets leading to programmed cell death.
- Cell Cycle Modulation : Evidence suggests that these compounds can disrupt normal cell cycle progression, leading to increased cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
